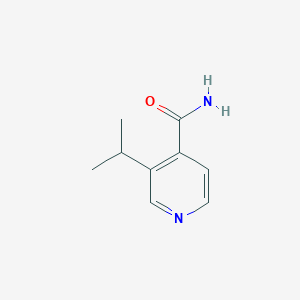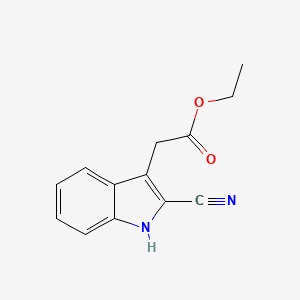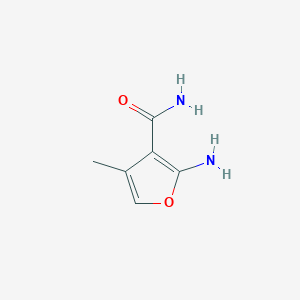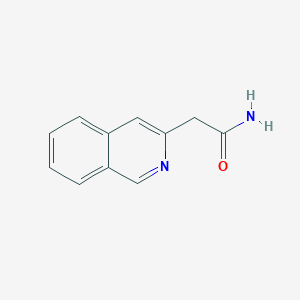![molecular formula C13H9NO2 B13658367 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one CAS No. 101855-18-9](/img/structure/B13658367.png)
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its fused naphthalene and oxazinone rings, which confer unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with appropriate reagents. One common method involves the reaction of 2-methyl-1-naphthol with phosgene or triphosgene in the presence of a base such as pyridine, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with Schiff bases in acetic acid to form 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazinone ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Condensation: Schiff bases, acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Applications De Recherche Scientifique
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazinone derivative with antimicrobial properties.
2-Methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one: Known for its pharmaceutical applications.
4H-Benzo[d][1,3]oxazin-4-ones: Studied for their biological activities and potential as protease inhibitors.
Uniqueness
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is unique due to its fused naphthalene ring, which imparts distinct chemical properties and enhances its stability. This structural feature differentiates it from other oxazinone derivatives and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
101855-18-9 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-methylbenzo[h][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16-8/h2-7H,1H3 |
Clé InChI |
BLQMGWCQDAJNGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC3=CC=CC=C32)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)


![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)

![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)



![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
